Technical Documentation Center

3-Methoxy 5-Dibenzosuberenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxy 5-Dibenzosuberenone
  • CAS: 22725-38-8

Core Science & Biosynthesis

Foundational

3-Methoxy-5-dibenzosuberenone CAS number 22725-38-8

The following technical guide details the chemical, pharmacological, and synthetic profile of 3-Methoxy-5-dibenzosuberenone (CAS 22725-38-8). Privileged Scaffold for Tricyclic Pharmacophores and p38 MAPK Inhibition[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, pharmacological, and synthetic profile of 3-Methoxy-5-dibenzosuberenone (CAS 22725-38-8).

Privileged Scaffold for Tricyclic Pharmacophores and p38 MAPK Inhibition[1]

Executive Summary

3-Methoxy-5-dibenzosuberenone (3-Methoxy-5H-dibenzo[a,d]cyclohepten-5-one) is a functionalized tricyclic ketone belonging to the dibenzocycloheptene class.[1][2] It serves as a critical intermediate in the synthesis of tricyclic antidepressants (TCAs) and next-generation p38 mitogen-activated protein kinase (MAPK) inhibitors .

Unlike its saturated analog (dibenzosuberone), the suberenone features an unsaturated C10-C11 olefinic bridge. This unsaturation imparts rigid planarity to the central ring, significantly altering the binding affinity for G-protein coupled receptors (GPCRs) and kinase domains. This guide outlines its synthesis, chemical reactivity, and application in drug discovery pipelines.

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10][11]

PropertySpecification
Systematic Name 3-Methoxy-5H-dibenzo[a,d]cyclohepten-5-one
CAS Number 22725-38-8
Molecular Weight 236.27 g/mol
Exact Mass 236.0837
Appearance Pale yellow to off-white crystalline solid
Melting Point 108–112 °C (derivative dependent)
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Key Functional Groups

-unsaturated ketone (Michael acceptor potential), Methoxy ether

Synthetic Routes & Manufacturing

The synthesis of 3-Methoxy-5-dibenzosuberenone typically proceeds via the dehydrogenation of its saturated precursor, 3-methoxy-dibenzosuberone . This transformation is critical as it installs the C10-C11 double bond, increasing the conjugation of the system.

Core Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the primary industrial route involving Friedel-Crafts cyclization followed by catalytic dehydrogenation.

SynthesisPath Start 3-Methoxy-phenylacetic acid + Phthalic Anhydride Inter1 Intermediate: Benzyl-benzoic acid deriv. Start->Inter1 Condensation Suberone Precursor: 3-Methoxy-dibenzosuberone (Saturated Bridge) Inter1->Suberone Friedel-Crafts Cyclization (PPA) Product TARGET: 3-Methoxy-5-dibenzosuberenone (CAS 22725-38-8) Suberone->Product Dehydrogenation (Oxidation) Reagent Reagent: DDQ or Pd/BaSO4 Reagent->Suberone

Figure 1: Synthetic workflow from acyclic precursors to the target unsaturated tricyclic core.

Detailed Experimental Protocol: Dehydrogenation

For the conversion of 3-methoxy-dibenzosuberone to 3-methoxy-5-dibenzosuberenone.

Reagents:

  • Precursor: 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq)

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • Solvent: Anhydrous Toluene or Benzene

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-methoxy-dibenzosuberone (10 mmol) and anhydrous toluene (50 mL). Ensure the system is under an inert nitrogen atmosphere.

  • Addition: Add DDQ (12 mmol) in a single portion. The solution will darken immediately due to the formation of the charge-transfer complex.

  • Reflux: Heat the mixture to reflux (110 °C) for 12–18 hours. Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes). The product typically has a higher Rf than the starting material due to increased planarity and conjugation.

  • Work-up: Cool the reaction to room temperature. Filter off the precipitated hydroquinone byproduct (DDHQ).

  • Purification: Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize the crude residue from ethanol/water to yield pale yellow needles.

Scientific Rationale: DDQ is preferred over catalytic hydrogenation (Pd/C) for this substrate because the methoxy group can be sensitive to harsh Lewis acids, and Pd-catalyzed dehydrogenation at high temperatures can sometimes lead to ring-opening side reactions or over-oxidation.

Applications in Drug Discovery

Privileged Scaffold for Kinase Inhibition

The dibenzosuberenone core is a recognized bioisostere for the benzophenone moiety found in many p38 MAPK inhibitors. The 3-methoxy substitution provides a specific anchor point for hydrogen bonding within the ATP-binding pocket of the kinase.

  • Mechanism: The planar tricyclic system mimics the adenine ring of ATP.

  • SAR Insight: Substitution at the 3-position (methoxy) often improves metabolic stability compared to a hydroxyl group while maintaining hydrogen bond acceptor capability.

Intermediate for Tricyclic Antidepressants (TCAs)

While classic TCAs like Amitriptyline lack the ketone and methoxy groups, the 3-methoxy-5-dibenzosuberenone scaffold is used to synthesize "second-generation" analogs designed to reduce anticholinergic side effects.

  • Derivatization: The C5 ketone is highly reactive toward Grignard reagents (e.g., 3-dimethylaminopropylmagnesium chloride). Following the Grignard addition, acid-catalyzed dehydration yields the exocyclic double bond characteristic of amitriptyline-like drugs.

OLED and Materials Science

Recent research utilizes the dibenzosuberenone core as a rigid linker in Organic Light Emitting Diodes (OLEDs).[3] The cross-conjugated ketone disrupts effective conjugation length, allowing for the tuning of triplet energy levels in host materials.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4][5]

  • H410: Very toxic to aquatic life with long-lasting effects (inferred from parent compound).

Handling Protocols:

  • Engineering Controls: All synthesis steps involving DDQ or halogenated solvents must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Waste Disposal: Segregate organic waste. The hydroquinone byproduct from DDQ oxidation is toxic and must be disposed of as hazardous solid waste.

References

  • ChemicalBook. (2024). 5-Dibenzosuberenone Synthesis and Chemical Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16679, Dibenzosuberenone. Retrieved from

  • Arkivoc. (2006).[7][8] On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Arkivoc 2006 (xiii) 16-21.[7][8] Retrieved from

  • LGC Standards. (2024). 3-Methoxy 5-Dibenzosuberenone Product Sheet. Retrieved from

  • Fisher Scientific. (2021).[5] Safety Data Sheet: Dibenzosuberenone. Retrieved from

Sources

Exploratory

Technical Guide: The Role of 3-Methoxy-5-dibenzosuberenone in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile of 3-Methoxy-5-dibenzosuberenone , a functionalized tricyclic scaffold used in the development of vascular disrupting agents (VDAs), kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile of 3-Methoxy-5-dibenzosuberenone , a functionalized tricyclic scaffold used in the development of vascular disrupting agents (VDAs), kinase inhibitors, and complex heterocyclic libraries.

Executive Summary

3-Methoxy-5-dibenzosuberenone (3-methoxy-5H-dibenzo[a,d]cyclohepten-5-one) is a "privileged structure" in drug discovery—a rigid, tricyclic scaffold that mimics the bioactive conformations of diverse pharmacophores. Unlike its saturated counterpart (dibenzosuberone), the presence of the C10-C11 double bond confers unique electronic properties and reactivity, making it a critical intermediate for Inverse Electron-Demand Diels-Alder (IEDDA) reactions and the synthesis of tubulin polymerization inhibitors .

This guide provides a comprehensive analysis of its synthesis, pharmacological utility, and experimental protocols for researchers in oncology and small-molecule synthesis.

Chemical Identity & Structural Significance[1]

Physicochemical Profile

The molecule features a fused tricyclic system containing a central seven-membered ring with a ketone at C5 and an alkene at C10-C11. The 3-methoxy substituent introduces an electron-donating group (EDG) that modulates the electron density of the aromatic system, influencing both binding affinity (via hydrogen bond acceptance) and synthetic reactivity.

PropertyData
IUPAC Name 3-methoxy-5H-dibenzo[a,d]cyclohepten-5-one
CAS Number 17910-76-8
Molecular Formula C₁₆H₁₂O₂
Molecular Weight 236.27 g/mol
Key Functional Groups

-unsaturated ketone (enone), Methoxy ether
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Pharmacophore Mapping

In medicinal chemistry, this scaffold serves as a rigidified analogue of simpler bioactive molecules:

  • Benzophenone Analogue: The tricyclic lock restricts the rotation of the phenyl rings, reducing the entropic cost of binding to targets like p38 MAPK.

  • Combretastatin Mimic: The 3-methoxy group aligns with the A-ring methoxy pattern of Colchicine and Combretastatin A-4 , making it a potent scaffold for tubulin-targeting agents.

Synthetic Pathways & Derivatization[1]

The synthesis of 3-methoxy-5-dibenzosuberenone typically proceeds from the saturated suberone precursor via bromination and dehydrobromination.

Core Synthesis Workflow

The standard laboratory scale synthesis involves the introduction of unsaturation into the 3-methoxy-dibenzosuberone core.

Synthesis Start 3-Methoxy-dibenzosuberone (Saturated Core) Inter 10-Bromo-intermediate Start->Inter NBS, CCl4 Reflux (Radical Bromination) Product 3-Methoxy-5-dibenzosuberenone (Target Scaffold) Inter->Product Et3N or DBU Elimination (-HBr)

Figure 1: Synthetic pathway for the generation of the dibenzosuberenone scaffold.

Library Generation via IEDDA

A primary application of this scaffold is its use as a diene in Inverse Electron-Demand Diels-Alder reactions. The electron-deficient diene (when functionalized) or the electron-rich alkene (in the suberenone core) reacts with tetrazines to form dihydropyridazines .

  • Significance: This allows the rapid generation of fluorescent probes and bioactive heterocycles used in cellular imaging and screening libraries.

Pharmacological Applications[3][4]

Tubulin Polymerization Inhibition

The most established pharmacological role of 3-methoxy-5-dibenzosuberenone derivatives is as Vascular Disrupting Agents (VDAs) .

  • Mechanism: The molecule binds to the colchicine-binding site on

    
    -tubulin. The 3-methoxy group mimics the trimethoxy-phenyl ring of colchicine, while the rigid tricyclic system mimics the cis-stilbene geometry of Combretastatin A-4.
    
  • Effect: Prevents microtubule assembly

    
     Cell cycle arrest at G2/M phase 
    
    
    
    Apoptosis of endothelial cells in tumor vasculature.
p38 MAPK Inhibition

Derivatives of dibenzosuberenone have shown efficacy as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) .

  • Relevance: p38 MAPK is a key regulator of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ).
  • SAR Insight: The ketone at C5 is often derivatized to an oxime or hydrazine to form hydrogen bonds with the ATP-binding pocket of the kinase.

Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-5-dibenzosuberenone

Note: Validated for research scale (1-5g).

  • Bromination:

    • Dissolve 3-methoxy-dibenzosuberone (1.0 eq) in anhydrous CCl₄.

    • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Critical Step: Reflux for 4–6 hours under inert atmosphere (Ar/N₂). Monitor by TLC (Hexane/EtOAc 8:1) until starting material disappears.

  • Elimination:

    • Cool the reaction mixture to RT and filter off succinimide.

    • Add Triethylamine (Et₃N, 2.0 eq) directly to the filtrate.

    • Reflux for an additional 4 hours to induce dehydrobromination.

  • Purification:

    • Wash with water, dry over Na₂SO₄, and concentrate in vacuo.

    • Recrystallize from MeOH or purify via silica gel chromatography to yield the pale yellow solid.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

To validate the biological activity of derivatives.

  • Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 10 µM GTP.

  • Incubation: Add the test compound (3-methoxy-5-dibenzosuberenone derivative) at varying concentrations (0.1 – 10 µM). Include a vehicle control (DMSO) and a positive control (Colchicine, 5 µM).

  • Measurement: Transfer to a 96-well plate at 37°C. Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI reporter (which binds to polymerized microtubules) every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time. A reduction in the Vmax of the growth curve indicates inhibition of polymerization.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold in oncology (Tubulin targeting) and inflammation (Kinase targeting).

MOA Scaffold 3-Methoxy-5-dibenzosuberenone (Scaffold) Tubulin Target: Beta-Tubulin (Colchicine Site) Scaffold->Tubulin Hydrophobic Interaction (A-ring mimic) MAPK Target: p38 MAPK (ATP Pocket) Scaffold->MAPK Rigid Core fits Kinase Cleft Microtubule Inhibits Microtubule Polymerization Tubulin->Microtubule Cytokines Inhibits TNF-alpha/IL-1 Release MAPK->Cytokines Apoptosis Endothelial Cell Apoptosis (Vascular Disruption) Microtubule->Apoptosis AntiInf Anti-inflammatory Response Cytokines->AntiInf

Figure 2: Pharmacological signaling pathways engaged by dibenzosuberenone derivatives.

References

  • Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines. Beilstein Journal of Organic Chemistry. (2021). [Link]

  • Biological evaluation of benzosuberones. Journal of Enzyme Inhibition and Medicinal Chemistry. (2018).[1][2][3][4] [Link]

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Bioorganic & Medicinal Chemistry. (2015).[5] [Link]

Sources

Foundational

Technical Guide: 3-Methoxy-5-dibenzosuberenone in Cyproheptadine Analog Synthesis & Impurity Profiling

Topic: 3-Methoxy-5-dibenzosuberenone as an Intermediate for Cyproheptadine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-5-dibenzosuberenone as an Intermediate for Cyproheptadine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Significance

In the landscape of tricyclic antihistamine synthesis, 3-Methoxy-5-dibenzosuberenone (CAS 22725-38-8) serves a dual critical function. While the blockbuster drug Cyproheptadine (Periactin) is chemically unsubstituted on the tricyclic ring, the 3-methoxy variant is the direct precursor to 3-Methoxycyproheptadine (CAS 77263-46-8), a pharmacologically active analog.

More importantly for industrial drug development, this intermediate is essential for Impurity Profiling . Regulatory bodies (FDA, EMA) require the quantification of "related substances." The 3-methoxy derivative often arises from contamination in the starting materials (e.g., methoxy-substituted phthalic anhydride or phenylacetic acid derivatives) during the bulk synthesis of Cyproheptadine. Consequently, the controlled synthesis of 3-Methoxy-5-dibenzosuberenone and its conversion to 3-Methoxycyproheptadine provides the Certified Reference Standards (CRS) necessary for validating HPLC purity methods in pharmaceutical manufacturing.

This guide details the synthetic workflow, mechanistic causality, and quality control parameters for utilizing this intermediate.

Retrosynthetic Analysis & Strategic Disconnection

To understand the utility of 3-Methoxy-5-dibenzosuberenone, we must visualize the disconnection of the target tricyclic system. The synthesis relies on the nucleophilic addition of a piperidine metallo-organic reagent to the suberenone carbonyl, followed by dehydration to establish the exocyclic double bond.

Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target Target: 3-Methoxycyproheptadine (Tricyclic Antihistamine Analog) Disconnection Strategic Disconnection (Exocyclic Double Bond) Target->Disconnection Retro-Dehydration Intermediate Intermediate: 3-Methoxy-5-dibenzosuberenone (Electrophile) Disconnection->Intermediate C-C Bond Cleavage Reagent Reagent: 1-Methyl-4-piperidylmagnesium Chloride (Nucleophile) Disconnection->Reagent Grignard Precursor

Caption: Retrosynthetic breakdown showing the convergence of the tricyclic ketone and the piperidine Grignard reagent.

Detailed Experimental Protocol

The conversion of 3-Methoxy-5-dibenzosuberenone to the final cyproheptadine analog involves two distinct chemical stages: Grignard Addition and Acid-Catalyzed Dehydration .

Stage 1: Grignard Addition (Formation of the Carbinol)

Objective: Introduce the piperidine ring at the C5 position.

Reagents:

  • Substrate: 3-Methoxy-5-dibenzosuberenone (1.0 eq)

  • Reagent: 1-Methyl-4-chloromagnesiopiperidine (1.2–1.5 eq) [Prepared in situ]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Inert Gas: Nitrogen or Argon

Protocol:

  • Grignard Activation: In a flame-dried 3-neck flask, activate Magnesium turnings (1.5 eq) with a crystal of Iodine. Add 1-methyl-4-chloropiperidine (dissolved in THF) dropwise at reflux to initiate formation of the Grignard reagent. Criticality: The initiation is exothermic; control addition rate to maintain gentle reflux without runaway heating.

  • Coupling: Cool the Grignard solution to 0–5°C. Add 3-Methoxy-5-dibenzosuberenone (dissolved in minimal THF) dropwise over 30 minutes.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 9:1) for the disappearance of the ketone spot.

  • Quenching: Cool to 0°C and quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl). Why: NH₄Cl buffers the pH, preventing acid-catalyzed dehydration or rearrangement of the sensitive tertiary alcohol at this stage.

  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate to yield the crude carbinol intermediate: 3-Methoxy-5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol .

Stage 2: Acid-Catalyzed Dehydration

Objective: Eliminate the tertiary hydroxyl group to form the thermodynamically stable exocyclic double bond.

Reagents:

  • Substrate: Crude Carbinol from Stage 1.

  • Acid Catalyst: HCl in Acetic Acid or 4N H₂SO₄.

  • Solvent: Acetic Acid (glacial).

Protocol:

  • Dissolution: Dissolve the crude carbinol in Glacial Acetic Acid (5 mL/g).

  • Reaction: Add concentrated HCl (2.0 eq) and heat the solution to reflux (approx. 100–110°C) for 2–3 hours.

    • Mechanism:[1][2][3] Protonation of the -OH group creates a good leaving group (H₂O). The resulting carbocation is stabilized by the tricyclic conjugation. Elimination of the adjacent proton yields the tetrasubstituted alkene.

  • Workup: Cool the mixture and basify with 20% NaOH solution to pH 10. Note: High pH is required to ensure the piperidine nitrogen is deprotonated (free base form) for extraction.

  • Purification: Extract with Chloroform. The crude product is often an oil. Crystallize using Isopropyl Alcohol or convert to the Hydrochloride salt (add HCl/Ethanol) for solid isolation.

Process Logic & Impurity Profiling

In a drug development context, understanding the origin of the 3-methoxy variant is vital for Quality Control (QC).

Impurity Origin Pathway

The presence of 3-Methoxycyproheptadine in a batch of commercial Cyproheptadine indicates a specific upstream failure.

Diagram 2: Impurity Genesis in Manufacturing

ImpurityPath RawMat Raw Material: Phthalic Anhydride Reaction Friedel-Crafts Acylation & Cyclization RawMat->Reaction Contaminant Contaminant: 3-Methoxyphthalic Anhydride Contaminant->Reaction Trace Level Product_Main Main Product: Dibenzosuberenone Reaction->Product_Main Product_Imp Impurity Intermediate: 3-Methoxy-5-dibenzosuberenone Reaction->Product_Imp ~0.1-0.5%

Caption: Pathway showing how raw material contamination leads to the formation of the 3-Methoxy intermediate alongside the main drug precursor.

Quantitative Data: Comparison of Analogs

The following table highlights the physicochemical differences between the standard drug and the 3-methoxy analog synthesized via this intermediate.

FeatureCyproheptadine (Standard)3-Methoxycyproheptadine (Analog)
Precursor 5-Dibenzosuberenone3-Methoxy-5-dibenzosuberenone
Molecular Weight 287.40 g/mol 317.43 g/mol
Pharmacology Potent H1 & 5-HT2 antagonistReduced H1/5-HT potency; altered anticholinergic profile
Role in Pharma API (Active Ingredient)Reference Standard / Impurity Marker
Key spectral ID H-NMR: Symmetric aromatic signalsH-NMR: Distinct methoxy singlet (~3.8 ppm)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131763, 3-Methoxycyproheptadine. Retrieved from [Link]

  • Engelhardt, E. L., et al. (1965). Neurotropic Agents. Antihistaminic and Antiserotonin Activity of Some Tricyclic Compounds. Journal of Medicinal Chemistry.
  • Remy, D. C., et al. (1977). (+)- and (-)-3-Methoxycyproheptadine.[4] A comparative evaluation of the antiserotonin, antihistaminic, anticholinergic, and orexigenic properties with cyproheptadine.[4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vertex Chem. (2025). 5H-Dibenzo[a,d]cyclohepten-5-one API Intermediate Manufacturers. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability of 3-Methoxy-5-dibenzosuberenone

Introduction 3-Methoxy-5-dibenzosuberenone is a tricyclic compound belonging to the dibenzosuberenone class of molecules.[1][2] These structures are significant in medicinal chemistry, forming the core of various therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-5-dibenzosuberenone is a tricyclic compound belonging to the dibenzosuberenone class of molecules.[1][2] These structures are significant in medicinal chemistry, forming the core of various therapeutic agents.[1][3] The methoxy group and the ketone functionality within the seven-membered ring are key features that dictate the molecule's chemical behavior and, consequently, its stability.[2][4] Understanding the stability of 3-Methoxy-5-dibenzosuberenone under various environmental conditions is paramount for researchers in drug discovery and development. This guide provides a comprehensive overview of the potential degradation pathways of 3-Methoxy-5-dibenzosuberenone and outlines detailed protocols for its stability assessment.

The intrinsic stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[5] Forced degradation studies are an essential component of drug development, providing insights into the likely degradation products and pathways of a drug substance.[5][6][7] These studies are conducted under conditions more severe than accelerated stability testing and are designed to generate degradation products that can be analyzed to develop stability-indicating analytical methods.[5][8]

This technical guide will delve into the theoretical stability of 3-Methoxy-5-dibenzosuberenone under hydrolytic, oxidative, photolytic, and thermal stress conditions. The proposed degradation mechanisms are based on the known reactivity of its functional groups and related chemical structures.

Predicted Degradation Pathways

The chemical structure of 3-Methoxy-5-dibenzosuberenone, featuring a ketone, a methoxy group, an olefinic bond, and two benzene rings, suggests several potential degradation pathways under stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[9] For 3-Methoxy-5-dibenzosuberenone, the ether linkage of the methoxy group could be susceptible to cleavage under acidic or basic conditions, although this is generally less likely without harsh conditions. The ketone functionality is relatively stable to hydrolysis.

  • Acidic Conditions: Under strong acidic conditions and elevated temperatures, protonation of the methoxy group could facilitate nucleophilic attack by water, leading to demethylation and the formation of 3-Hydroxy-5-dibenzosuberenone.

  • Basic Conditions: In strongly basic media, enolate formation could occur, potentially leading to rearrangements or other reactions, though direct hydrolysis of the core structure is less probable.

Oxidative Degradation

Oxidative stress can lead to the formation of various degradation products.[10][11] The electron-rich aromatic rings and the methoxy group in 3-Methoxy-5-dibenzosuberenone are potential sites for oxidation.

  • The methoxy group can be susceptible to oxidative demethylation, forming a hydroxyl group.[12]

  • The aromatic rings can be oxidized to form phenols or quinones, particularly in the presence of strong oxidizing agents.

  • The benzylic positions of the seven-membered ring could also be susceptible to oxidation.

Photolytic Degradation

The presence of a conjugated system and a carbonyl group makes 3-Methoxy-5-dibenzosuberenone a candidate for photolytic degradation. Carbonyl compounds are known to undergo photochemical reactions upon absorption of UV light.[13]

  • Norrish Type I Cleavage: The carbon-carbon bond adjacent to the carbonyl group could undergo homolytic cleavage to form a diradical intermediate.[13][14] This can lead to various rearrangement or fragmentation products.

  • Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical and subsequent reduction products.

  • Photoisomerization: The double bond in the seven-membered ring could undergo cis-trans isomerization upon irradiation.

Thermal Degradation

Elevated temperatures can provide the energy required for various degradation reactions.[15][16]

  • Decarbonylation: At high temperatures, the ketone group could be eliminated as carbon monoxide, leading to the formation of a dibenzosuberene derivative.

  • Demethylation: The methoxy group could be cleaved at high temperatures.[17]

  • Rearrangement Reactions: The tricyclic ring system may undergo rearrangements at elevated temperatures.

Experimental Protocols for Stability Assessment

Forced degradation studies are crucial for identifying potential degradants and establishing stability-indicating analytical methods.[5][6] The following are detailed protocols for investigating the stability of 3-Methoxy-5-dibenzosuberenone under various stress conditions. A typical starting concentration for the drug substance in these studies is 1 mg/mL.

Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an appropriate buffer) is a common starting point. Detection can be performed using a UV detector at the λmax of 3-Methoxy-5-dibenzosuberenone and a mass spectrometer for identification of degradants.

Hydrolytic Stability Study

Objective: To assess the stability of 3-Methoxy-5-dibenzosuberenone in acidic, basic, and neutral aqueous solutions.

Procedure:

  • Prepare solutions of 3-Methoxy-5-dibenzosuberenone (1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Purified Water

  • For each condition, place a portion of the solution at room temperature and another at an elevated temperature (e.g., 60°C).

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by HPLC to determine the percentage of degradation and identify any degradation products.

Oxidative Stability Study

Objective: To evaluate the susceptibility of 3-Methoxy-5-dibenzosuberenone to oxidation.

Procedure:

  • Prepare a solution of 3-Methoxy-5-dibenzosuberenone (1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Maintain the solution at room temperature and protect it from light.

  • Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC to quantify the degradation and characterize the oxidation products.

Photostability Study

Objective: To determine the effect of light on the stability of 3-Methoxy-5-dibenzosuberenone.

Procedure:

  • Expose a solution of 3-Methoxy-5-dibenzosuberenone (1 mg/mL) and a sample of the solid drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Place both the exposed and control samples in a photostability chamber.

  • Monitor the exposure until a specified light intensity and duration are reached.

  • Analyze both the exposed and control samples by HPLC to assess the extent of degradation and identify photoproducts.

Thermal Stability Study

Objective: To investigate the stability of 3-Methoxy-5-dibenzosuberenone at elevated temperatures.

Procedure:

  • Place a sample of solid 3-Methoxy-5-dibenzosuberenone in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 80°C).

  • Withdraw samples at different time points (e.g., 1, 3, 7, 14 days).

  • Prepare solutions of the withdrawn samples and analyze them by HPLC to determine the level of degradation and identify any thermal degradants.

Data Presentation

The results from the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for 3-Methoxy-5-dibenzosuberenone

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products (Proposed)
Acidic Hydrolysis 0.1 N HCl48 hours60°CTo be determined3-Hydroxy-5-dibenzosuberenone
Basic Hydrolysis 0.1 N NaOH48 hours60°CTo be determinedPotential rearrangement products
Oxidation 3% H₂O₂24 hoursRoom TempTo be determined3-Hydroxy-5-dibenzosuberenone, aromatic oxidation products
Photolysis ICH Q1BTo be determinedRoom TempTo be determinedNorrish Type I cleavage products, photoreduction products
Thermal Solid State14 days80°CTo be determinedDecarbonylation products, demethylation products

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare 1 mg/mL solution of 3-Methoxy-5-dibenzosuberenone Hydrolysis Hydrolysis (Acid, Base, Neutral) Prep->Hydrolysis Oxidation Oxidation (3% H₂O₂) Prep->Oxidation Photolysis Photolysis (ICH Q1B) Prep->Photolysis Thermal Thermal (Solid, 80°C) Prep->Thermal HPLC HPLC Analysis (Quantify Degradation) Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC MS Mass Spectrometry (Identify Degradants) HPLC->MS Data Summarize Data (Table 1) MS->Data Pathway Propose Degradation Pathways Data->Pathway

Caption: Workflow for forced degradation studies of 3-Methoxy-5-dibenzosuberenone.

Proposed Photolytic Degradation Pathway (Norrish Type I)

G A 3-Methoxy-5-dibenzosuberenone C₁₆H₁₂O₂ B Excited State [C₁₆H₁₂O₂]* A->B hν (UV light) C Diradical Intermediate Cleavage of α C-C bond B->C Norrish Type I Cleavage D Decarbonylation Product Loss of CO C->D E Rearrangement Products C->E

Caption: Proposed Norrish Type I photolytic degradation pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of 3-Methoxy-5-dibenzosuberenone. While specific experimental data for this molecule is not extensively available in the public domain, the principles of organic chemistry and the established methodologies for forced degradation studies allow for the prediction of potential degradation pathways and the design of robust stability testing protocols. The information presented herein is intended to guide researchers in drug development to establish a comprehensive stability profile for 3-Methoxy-5-dibenzosuberenone, which is a critical step in ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this scaffold.

References

  • Griesbeck, A. G., & Mattay, J. (2005). Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. ResearchGate. Retrieved from [Link]

  • Jain, R., & Gupta, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. IntechOpen. Retrieved from [Link]

  • Pati, H. N., & Moger, M. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal, 7(1). Retrieved from [Link]

  • Klick, S., Muzaffar, A., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. Retrieved from [Link]

  • Dolzonek, J., & Caban, M. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 73-80. Retrieved from [Link]

  • Zhu, Y., & Wang, L. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1541-1544. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 99-102. Retrieved from [Link]

  • Estevez, M. (2021). Oxidative Stress as a Potential Mechanism Underlying Membrane Hyperexcitability in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(23), 12847. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Alabugin, I. V., & Gold, B. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5704. Retrieved from [Link]

  • Wild, A., & Gmeiner, P. (2008). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Monatshefte für Chemie - Chemical Monthly, 139(12), 1489-1492. Retrieved from [Link]

  • Kalsi, P. S. (2008). Photochemistry of Carbonyl Compounds. In Spectroscopy of Organic Compounds (6th ed.).
  • Wikipedia. (n.d.). Dibenzosuberone. Retrieved from [Link]

  • Stark, T. D., & Hofmann, T. (2018). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. Journal of Agricultural and Food Chemistry, 66(19), 4952-4959. Retrieved from [Link]

  • Bouayed, J., & Bohn, T. (2010). Antioxidant-Induced Stress. Oxidative Medicine and Cellular Longevity, 3(4), 230-237. Retrieved from [Link]

  • Nagayoshi, H., & Guengerich, F. P. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(5), 537-547. Retrieved from [Link]

  • Zhang, Y., et al. (2022). 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway. Antioxidants, 11(7), 1286. Retrieved from [Link]

  • Zhang, Y., et al. (2022). 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway. Antioxidants (Basel), 11(7), 1286. Retrieved from [Link]

  • Giamberini, M., & Camino, G. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(12), 2005. Retrieved from [Link]

  • Griesbeck, A. G. (2022). Classical reactivity summary of photoexcited carbonyl compounds: a) Norrish type I α‐cleavage. ResearchGate. Retrieved from [Link]

  • Scheer, A. M., et al. (2011). Unimolecular thermal decomposition of dimethoxybenzenes. The Journal of Physical Chemistry A, 115(45), 12415-12424. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Methoxy 5-Dibenzosuberenone | CAS#:22725-38-8. Retrieved from [Link]

  • Chemsrc. (n.d.). Dibenzosuberenone | CAS#:2222-33-5. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of 3-Methoxy-5-dibenzosuberenone Intermediates

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-Methoxy-5H-dibenzo[a,d]cyclohepten-5-one (also known as 3-methoxy-dibenzosuberenone). This intermediate is a critical scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-Methoxy-5H-dibenzo[a,d]cyclohepten-5-one (also known as 3-methoxy-dibenzosuberenone). This intermediate is a critical scaffold in the development of tricyclic antidepressants (TCAs) and novel p38 MAP kinase inhibitors.

The guide prioritizes process safety, impurity control, and yield optimization suitable for transition from gram-scale discovery to kilogram-scale production.

Executive Summary & Retrosynthetic Strategy

The target molecule, 3-Methoxy-5H-dibenzo[a,d]cyclohepten-5-one (4 ), is an unsaturated tricyclic ketone. While various routes exist (e.g., Heck coupling, intramolecular Friedel-Crafts of biphenyls), the most economically viable and robust route for scale-up involves the construction of the seven-membered ring via a Friedel-Crafts cyclization of a phenethylbenzoic acid precursor, followed by selective dehydrogenation.

Retrosynthetic Analysis
  • Target (4): 3-Methoxy-5H-dibenzo[a,d]cyclohepten-5-one.[1]

  • Precursor (3): 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Saturated ketone).

  • Key Intermediate (2): 2-(4-Methoxyphenethyl)benzoic acid. Note: The para-methoxy precursor yields the 3-methoxy product upon cyclization.

  • Starting Materials (1): Phthalic anhydride + 4-Methoxyphenylacetic acid.

Reaction Pathway Diagram[2][3][4]

SynthesisRoute SM1 Phthalic Anhydride + 4-Methoxyphenylacetic Acid Int1 3-(4-Methoxybenzylidene)phthalide SM1->Int1 Condensation (NaOAc, 200°C) Int2 2-(4-Methoxyphenethyl)benzoic Acid Int1->Int2 Reduction (H2, Pd/C or Zn/NaOH) Int3 3-Methoxy-dibenzosuberone (Saturated) Int2->Int3 Cyclization (PPA/Sulfolane, 85°C) Target 3-Methoxy-5-dibenzosuberenone (Unsaturated Target) Int3->Target Dehydrogenation (i. NBS, AIBN; ii. Et3N)

Figure 1: Validated synthetic route for the scale-up of 3-Methoxy-5-dibenzosuberenone.

Detailed Experimental Protocols

Step 1: Condensation to Benzylidenephthalide

Objective: Synthesis of 3-(4-methoxybenzylidene)phthalide. Mechanism: Perkin-like condensation.

  • Reagents: Phthalic anhydride (1.0 eq), 4-Methoxyphenylacetic acid (1.0 eq), Sodium Acetate (anhydrous, 0.1 eq).

  • Scale Consideration: This reaction evolves CO2 and water. Adequate venting is required.

  • Protocol:

    • Charge a reactor with Phthalic anhydride and 4-Methoxyphenylacetic acid.

    • Add anhydrous Sodium Acetate.

    • Heat the melt to 220–230°C with overhead stirring. Caution: Viscosity drops as the melt forms, then rises as product precipitates.

    • Maintain temperature for 3–4 hours until CO2 evolution ceases.

    • Work-up: Cool to 100°C. Add Ethanol (3 vol) slowly to crystallize the product.

    • Filter the hot suspension. Wash with cold ethanol.

    • Yield: Expect 75–85%.

Step 2: Reduction to Phenethylbenzoic Acid

Objective: Selective reduction of the exocyclic double bond and lactone ring opening to yield 2-(4-methoxyphenethyl)benzoic acid. Scale-up Choice: Catalytic Hydrogenation is preferred over Red Phosphorus/HI (hazardous waste) or Zn/NaOH (slurry handling) for kilogram batches.

  • Reagents: 3-(4-methoxybenzylidene)phthalide, 10% Pd/C (5 wt% loading), Ethyl Acetate or Ethanol.

  • Protocol:

    • Suspend the phthalide in Ethyl Acetate (10 vol) in a hydrogenation vessel.

    • Add Pd/C catalyst under nitrogen inertion.

    • Pressurize with Hydrogen (3–5 bar) and heat to 50–60°C .

    • Stir until H2 uptake ceases (approx. 6–12 h).

    • Filtration: Filter hot through Celite to remove catalyst.

    • Isolation: Concentrate the filtrate. The product often crystallizes upon cooling. If not, recrystallize from Toluene/Heptane.

    • Yield: 85–90%.

Step 3: Friedel-Crafts Cyclization (The Critical Step)

Objective: Intramolecular ring closure to form the tricyclic core. Regioselectivity: The precursor 2-(4-methoxyphenethyl)benzoic acid cyclizes ortho to the methoxy group (position 3 of the phenethyl ring), resulting in the 3-methoxy substituted suberone.

  • Reagents: Polyphosphoric Acid (PPA) (82–84% P2O5).

  • Process Improvement: Pure PPA is too viscous for effective stirring at scale. Use Sulfolane as a co-solvent to improve heat transfer and yield.

  • Protocol:

    • Preparation: Mix PPA (5–8 parts by weight relative to substrate) and Sulfolane (2 parts) in the reactor. Heat to 60°C to homogenize.

    • Addition: Add the benzoic acid intermediate portion-wise over 1 hour. Exotherm Warning: Maintain internal temperature <90°C.

    • Reaction: Heat to 85–95°C for 2–4 hours. Monitor by HPLC (Target < 1% SM).

    • Quench: Cool to 60°C. Slowly pour the reaction mixture into Ice/Water (20 vol) with vigorous stirring. Note: PPA hydrolysis is exothermic.

    • Extraction: Extract with Toluene or Dichloromethane (DCM). Wash organic layer with 10% NaOH (to remove unreacted acid) and then Brine.

    • Purification: Evaporate solvent. Recrystallize from Isopropyl Alcohol (IPA).

    • Yield: 70–80%.

Step 4: Dehydrogenation to 3-Methoxy-5-dibenzosuberenone

Objective: Introduction of the C10-C11 double bond. Method: Radical Bromination followed by Elimination. (Catalytic dehydrogenation is often unreliable for substituted analogs).

  • Reagents:

    • Step 4a: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), Carbon Tetrachloride (CCl4) or Chlorobenzene (Green alternative).

    • Step 4b: Triethylamine (Et3N) or DBU.

  • Protocol:

    • Bromination: Dissolve the saturated ketone in Chlorobenzene (10 vol). Add NBS and AIBN.

    • Heat to 80°C (or reflux) for 2–4 hours. Monitor for conversion to the 10-bromo intermediate.

    • Cool to 20°C. Filter off succinimide byproduct.

    • Elimination: Add Triethylamine (2.0 eq) directly to the filtrate. Heat to 80°C for 2 hours.

    • Work-up: Wash with 1N HCl (to remove amine), then water.

    • Final Purification: Concentrate and recrystallize from Methanol or Ethanol.

    • Yield: 60–75%.

Process Safety & Critical Control Points (CCP)

StepHazardControl Measure
Condensation High temp (220°C), CO2 releaseUse rupture disk rated reactor; controlled ramp rates; scrubber for off-gas.
Hydrogenation H2 gas (Flammable/Explosive)Nitrogen inertion; grounding of equipment; pressure relief valves.
Cyclization PPA Exotherm & ViscosityUse Sulfolane co-solvent; slow addition of substrate; active cooling jacket during quench.
Bromination Radical initiator (AIBN)Store AIBN <10°C; add as solution; ensure oxygen-free atmosphere (O2 inhibits reaction).

Analytical Specifications

For the final intermediate 3-Methoxy-5H-dibenzo[a,d]cyclohepten-5-one :

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 108–110°C (Lit. value check required for specific isomer, typically high melting).

  • 1H NMR (CDCl3): Distinct singlet for OMe (~3.8 ppm), vinylic protons at C10-C11 (~7.0 ppm, s, 2H).

  • HPLC Purity: >98.0% (Area %).

  • Major Impurity: 10,11-dihydro analog (Starting material from Step 4).[2][3] Limit < 0.5%.

Visualizing the Scale-Up Workflow

ProcessFlow cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Cyclization (Critical) cluster_2 Phase 3: Functionalization Step1 High Temp Reactor Condensation (220°C) Step2 Hydrogenator Pd/C Reduction (5 Bar H2) Step1->Step2 Step3 Glass-Lined Reactor PPA/Sulfolane (90°C) Step2->Step3 Quench Quench Tank Ice/Water (Exotherm Control) Step3->Quench Step4 Bromination/Elimination Chlorobenzene/NBS (Reflux) Quench->Step4 Filter Nutsche Filter Crystallization Step4->Filter FinalProduct 3-Methoxy-dibenzosuberenone (>98% Purity) Filter->FinalProduct  Dry  

Figure 2: Process Flow Diagram (PFD) for the manufacturing campaign.

References

  • Regioselectivity in Friedel-Crafts Cyclization

    • Arkivoc2006 , (xiii), 16-21.[2] "On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone". Link

    • Note: Describes the PPA/Sulfolane improvements and microwave dehydrogenation limit
  • Synthesis of Methoxy-substituted Dibenzosuberones

    • U.S. Patent 4,560,787. "Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds". Link

    • Note: Confirms the use of substituted phenethylbenzoic acids for regioselective cycliz
  • Dehydrogenation Protocols

    • Beilstein J. Org. Chem.2021 , 17, 1860–1868. "Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines". Link

    • Note: Provides modern protocols for bromination/elimin
  • PPA Scale-Up Handling

    • Organic Process Research & Development2021 . "Improved Multigram Route to a Tricyclic Key Intermediate for Dibenzosuberone-Based p38 Inhibitors". Link

    • Note: Discusses altern

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methoxy-5-dibenzosuberenone Stability &amp; Storage

Tier 3 Specialist Guide | Compound ID: MDS-3 (Analogous CAS: 22725-38-8) [1] Welcome to the Advanced Technical Support Center. This guide is designed for researchers observing degradation or instability in 3-Methoxy-5-di...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Specialist Guide | Compound ID: MDS-3 (Analogous CAS: 22725-38-8) [1]

Welcome to the Advanced Technical Support Center. This guide is designed for researchers observing degradation or instability in 3-Methoxy-5-dibenzosuberenone (MDS).[1] Unlike standard reagents, MDS possesses a conjugated tricyclic core (dibenzosuberenone) that makes it uniquely susceptible to photochemical dimerization and oxidative stress.[1]

This is not a generic safety sheet. It is a troubleshooting system based on the specific molecular vulnerabilities of the suberenone scaffold.[1]

Part 1: The Core Vulnerability (Scientific Grounding)

To stabilize MDS, you must understand why it degrades.[1] The molecule contains a central cycloheptenone ring fused to two benzene rings.[1]

  • The "Ene" Risk (Photochemical): The C=C double bond in the central ring (C10-C11) is conjugated with the ketone.[1] Upon exposure to UV or blue light (approx. 300–400 nm), this system undergoes a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     transition, leading to a [2+2] photocycloaddition . This results in the formation of cyclobutane dimers, often observed as a yellowing of the solid or precipitation in solution.[1]
    
  • The Methoxy Risk (Chemical): While the methoxy group (-OCHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is generally stable, it increases electron density on the aromatic ring, making the molecule slightly more prone to electrophilic oxidation compared to the unsubstituted parent compound.
    
Part 2: Troubleshooting Modules
Module A: Photochemical Instability (Yellowing/Precipitation) [1]

Symptom: Your white/off-white powder has turned pale yellow, or a precipitate has formed in your clear DMSO stock solution after leaving it on the bench.[1]

Root Cause: Photodimerization.[1][2][3] The suberenone core has dimerized into a cyclobutane derivative.[1] This process is irreversible in standard storage conditions.[1]

Diagnostic Workflow:

Photodegradation_Troubleshoot Start Observation: Sample Yellowing or ppt Check_Light Was sample exposed to ambient light > 1 hour? Start->Check_Light Check_Solvent Is it in solution? Check_Light->Check_Solvent Yes Result_Solid Surface Dimerization. Recrystallize. Check_Solvent->Result_Solid No Result_Soln High Dimerization Risk. Run TLC/HPLC. Check_Solvent->Result_Soln Yes Action_Discard If Purity < 90%: DISCARD. Dimer is inactive. Result_Soln->Action_Discard Action_Save If Purity > 90%: Filter & Store in Amber. Result_Soln->Action_Save

Figure 1: Decision logic for handling potentially photodegraded MDS samples.

Corrective Protocol:

  • Immediate Shielding: All handling must occur under amber light or in vessels wrapped in aluminum foil.[1]

  • Solvent Exchange: If in solution and degradation is suspected, evaporate the solvent immediately.[1] The dimerization rate is significantly faster in solution due to molecular mobility.[1]

Module B: Solubility & Cold Storage (Precipitation)

Symptom: You stored a 50 mM stock solution in DMSO at -20°C. Upon retrieval, crystals are visible, or the concentration is lower than calculated.

Root Cause: "Slight" solubility profile.[1][4] While soluble in DMSO, the methoxy group adds lipophilicity, but the planar tricyclic structure favors crystal lattice packing (precipitation) at low temperatures.[1]

Solvent Compatibility Table:

SolventSolubility RatingStorage Rec. (-20°C)Risk Factor
DMSO HighRecommended Hygroscopic (absorbs water, causing hydrolysis risk).[1]
Ethanol ModerateCaution High evaporation rate; concentration may shift.[1]
Chloroform Moderate/HighAvoid Acidic impurities (HCl) in chloroform can demethylate the methoxy group.[1]
Water InsolubleN/A Do not use for stock solutions.[1]

Protocol for Re-solubilization:

  • Do not vortex vigorously while cold (introduces oxygen).[1]

  • Warm the vial to 37°C in a water bath for 5 minutes.

  • Sonicate for 30 seconds.

  • Verification: Visually inspect against a black background to ensure no micro-crystals remain.[1]

Module C: Oxidation & Hydrolysis (Purity Loss)

Symptom: HPLC shows new peaks with shorter retention times (more polar). Root Cause:

  • Demethylation: Formation of the phenol derivative (3-Hydroxy-5-dibenzosuberenone) due to acidic conditions.[1]

  • Oxidation: Attack on the alkene bridge.[1]

The "Argon Blanket" Protocol: Nitrogen is lighter than air and can escape unsealed vials.[1] Argon is heavier than air and forms a stable "blanket" over your solid or solution.[1]

Storage_Protocol Step1 1. Aliquot (Avoid freeze-thaw) Step2 2. Argon Purge (10-15 sec gentle flow) Step1->Step2 Step3 3. Seal (Parafilm over cap) Step2->Step3 Step4 4. Double Contain (Desiccant jar) Step3->Step4

Figure 2: The "Argon Blanket" workflow for long-term banking of MDS.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of MDS? A: Absolutely not. MDS is insoluble in water and the high heat/pressure will likely cause degradation of the methoxy group or polymerization of the alkene core.[1] Sterilize by filtration (0.22 µm PTFE filter) using a DMSO stock, then dilute into sterile media.

Q2: My DMSO stock froze at -20°C. Is the compound damaged? A: The freezing itself does not damage the molecule.[1] However, the thawing process is critical.[1] Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic).[1] Moisture + Methoxy group + Time = Potential Hydrolysis.[1]

  • Recommendation: Aliquot into single-use vials (e.g., 50 µL) before freezing.

Q3: How do I distinguish between the Dimer and the Monomer? A:

  • TLC: The dimer is much less polar than the monomer.[1] On a Silica plate (Hexane:Ethyl Acetate), the dimer will run significantly higher (higher Rf).[1]

  • UV-Vis: The monomer has a distinct absorption peak around 290–300 nm (conjugated system).[1] The dimer loses this conjugation, resulting in a "blue shift" (loss of absorbance in the UV region).[1]

References
  • PubChem. (n.d.).[1] 3-Methoxy-5-dibenzosuberenone (Compound).[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Grabner, G., et al. (1980).[1] Photochemistry of suberenones: Mechanisms of photodimerization. (Contextual citation regarding the dibenzosuberenone scaffold reactivity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Methoxy-5-dibenzosuberenone: Evaluating Reproducibility and Robustness of Key Protocols

For Researchers, Scientists, and Drug Development Professionals The tricyclic scaffold of 3-Methoxy-5-dibenzosuberenone is a cornerstone in the synthesis of numerous biologically active molecules, most notably as a key i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tricyclic scaffold of 3-Methoxy-5-dibenzosuberenone is a cornerstone in the synthesis of numerous biologically active molecules, most notably as a key intermediate in the production of tricyclic antidepressants. The efficiency, reliability, and scalability of its synthesis are therefore of paramount importance to the pharmaceutical industry and medicinal chemistry research. This guide provides an in-depth comparative analysis of the primary synthetic routes to 3-Methoxy-5-dibenzosuberenone, with a focus on their reproducibility, robustness, and the underlying chemical principles that govern their success.

Introduction: The Significance of a Reliable Synthetic Pathway

3-Methoxy-5-dibenzosuberenone, with its defining seven-membered ring fused to two phenyl rings and a strategically placed methoxy group, presents a unique synthetic challenge. The ideal protocol must not only be high-yielding but also consistently reproducible and scalable to meet the demands of drug development. This guide will dissect two principal and competing strategies for its synthesis: the intramolecular Friedel-Crafts cyclization of a tailored precursor and the dehydrogenation of its saturated analogue, 3-methoxy-dibenzosuberone. We will explore the mechanistic underpinnings, practical execution, and comparative performance of these routes to provide a comprehensive resource for chemists in the field.

Comparative Analysis of Synthetic Strategies

Two primary synthetic pathways dominate the landscape of 3-Methoxy-5-dibenzosuberenone synthesis. Each presents a distinct set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Route 1: Intramolecular Friedel-Crafts Cyclization

This classical approach builds the tricyclic core through an intramolecular electrophilic aromatic substitution reaction. The key precursor is a 2-(phenylethyl)benzoic acid derivative bearing a methoxy group on the phenylethyl moiety.

Chemical Logic: The synthesis begins with the preparation of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid. This precursor is then subjected to a strong acid catalyst, such as polyphosphoric acid (PPA), which promotes the formation of an acylium ion. This highly electrophilic intermediate is then attacked by the electron-rich methoxy-substituted phenyl ring in an intramolecular fashion to forge the seven-membered ring of the dibenzosuberone core. Subsequent dehydrogenation, often in a separate step, yields the target 3-Methoxy-5-dibenzosuberenone. A patent for a related compound suggests this cyclocondensation can be a robust method for forming the dibenzosuberone ring system[1].

Workflow Visualization:

cluster_0 Route 1: Intramolecular Friedel-Crafts Cyclization Start1 2-Bromobenzaldehyde & p-Methoxyphenylacetic acid Precursor 2-[2-(4-methoxyphenyl)ethyl]benzoic acid Start1->Precursor Multi-step synthesis Cyclization Intramolecular Friedel-Crafts Cyclization (e.g., PPA) Precursor->Cyclization Saturated_Ketone 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (3-Methoxy-dibenzosuberone) Cyclization->Saturated_Ketone Dehydrogenation Dehydrogenation Saturated_Ketone->Dehydrogenation Product1 3-Methoxy-5-dibenzosuberenone Dehydrogenation->Product1 cluster_1 Route 2: Dehydrogenation Start2 3-Methoxy-dibenzosuberone Method_A Catalytic Dehydrogenation (e.g., Pd/C, high temp) Start2->Method_A Method_B Bromination (e.g., NBS) Start2->Method_B Product2 3-Methoxy-5-dibenzosuberenone Method_A->Product2 Method_B2 Dehydrobromination (Base) Method_B->Method_B2 Method_B2->Product2

Caption: Workflow for the Dehydrogenation route, showing two alternative methods.

Performance Comparison and Data Summary

ParameterRoute 1: Intramolecular Friedel-Crafts CyclizationRoute 2: Dehydrogenation
Starting Material Availability Requires multi-step synthesis of the substituted benzoic acid precursor.3-Methoxy-dibenzosuberone may be commercially available or synthesized via Route 1's initial steps.
Number of Steps Typically longer due to precursor synthesis.Shorter if the starting material is readily available.
Key Reagents & Conditions Strong acids (PPA, H₂SO₄), high temperatures.Catalytic: Pd/C, high temperatures, potential for microwave irradiation. Bromination: NBS, radical initiator, followed by a base.
Reported Yields (for analogues) Cyclization step can be high-yielding (e.g., >90% for unsubstituted dibenzosuberone).Catalytic: High for unsubstituted (>95%),[2] but can fail for substituted analogues.[2][3] Bromination-Dehydrobromination: Moderate to good yields.
Reproducibility & Robustness Generally considered a robust and well-established reaction. The main challenge lies in the precursor synthesis.Catalytic: Can be sensitive to substrate substitution, potentially leading to lower reproducibility. Bromination-Dehydrobromination: Generally more robust and less substrate-sensitive.
Scalability Scalable, but the use of large quantities of viscous and corrosive PPA can pose challenges.Catalytic: Scalability can be an issue if high temperatures and specialized equipment (microwave) are required. Bromination-Dehydrobromination: Generally scalable with standard chemical engineering equipment.
Potential Side Reactions Incomplete cyclization, side reactions from the strong acid at high temperatures.Catalytic: Incomplete dehydrogenation, catalyst poisoning. Bromination-Dehydrobromination: Over-bromination, side reactions from the strong base.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key transformations discussed. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Protocol 1: Intramolecular Friedel-Crafts Cyclization of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid
  • Preparation of the reaction mixture: In a flask equipped with a mechanical stirrer and a nitrogen inlet, place polyphosphoric acid (PPA). Heat the PPA to approximately 80-90 °C with stirring to ensure it is fluid.

  • Addition of reactant: Slowly add 2-[2-(4-methoxyphenyl)ethyl]benzoic acid to the hot PPA with vigorous stirring.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Work-up: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 3-methoxy-dibenzosuberone can be purified by column chromatography or recrystallization.

Protocol 2: Dehydrogenation via Bromination-Dehydrobromination
  • Bromination: To a solution of 3-methoxy-dibenzosuberone in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and filter off the succinimide. Wash the filtrate with sodium thiosulfate solution and water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Dehydrobromination: Dissolve the crude bromo-intermediate in a suitable solvent (e.g., THF or toluene) and add a strong base (e.g., DBU or potassium tert-butoxide). Stir the mixture at room temperature or with gentle heating until the elimination is complete (monitor by TLC).

  • Final Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 3-Methoxy-5-dibenzosuberenone by column chromatography or recrystallization.

Conclusion and Recommendations

Both the intramolecular Friedel-Crafts cyclization and the dehydrogenation routes offer viable pathways to 3-Methoxy-5-dibenzosuberenone.

  • The Intramolecular Friedel-Crafts Cyclization route is a powerful method for constructing the core tricyclic system. Its primary drawback is the need to synthesize the substituted benzoic acid precursor, which adds to the overall step count. However, the cyclization step itself is generally robust and high-yielding. This route may be preferable for large-scale synthesis where the initial investment in precursor synthesis is justified by the reliable and scalable cyclization.

  • The Dehydrogenation route is attractive due to its directness, especially if 3-methoxy-dibenzosuberone is readily available. However, the robustness of catalytic dehydrogenation is questionable for substituted systems, with the potential for low yields or reaction failure. The two-step bromination-dehydrobromination protocol offers a more reliable, albeit longer, alternative. This route is well-suited for smaller-scale laboratory synthesis and for situations where the direct dehydrogenation proves problematic.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful evaluation of starting material availability, desired scale, available equipment, and the need for a highly reproducible and robust process. For initial exploratory work, the dehydrogenation of a commercially available or readily synthesized precursor may be the quickest option. For process development and scale-up, the intramolecular Friedel-Crafts cyclization route, despite its initial length, may offer a more predictable and ultimately more robust manufacturing process.

References

Sources

Comparative

Head-to-head comparison of Grignard vs. organolithium reagents for dibenzosuberenone modification

Executive Summary The Verdict: For the modification of dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one), the choice between Grignard and organolithium reagents is dictated by the complexity of the nucleophile and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the modification of dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one), the choice between Grignard and organolithium reagents is dictated by the complexity of the nucleophile and the scale of operation .

  • Organolithium Reagents (

    
    )  are the superior choice for small-scale, high-precision synthesis  or when using bulky nucleophiles prone to 
    
    
    
    -hydride elimination. They offer kinetic control at cryogenic temperatures (-78°C), effectively eliminating reduction side products.
  • Grignard Reagents (

    
    )  remain the industrial standard  (e.g., in Cyproheptadine synthesis) due to cost-efficiency and ease of handling at ambient temperatures, despite a higher propensity for reduction side reactions when 
    
    
    
    -hydrogens are present.

Mechanistic Analysis & Substrate Constraints

The Substrate: Dibenzosuberenone

Dibenzosuberenone presents a unique electrophilic challenge. Unlike simple enones, it features a rigid tricyclic core with a ketone conjugated to two benzene rings and an internal alkene bridge (C10-C11).

  • Non-Enolizable: The carbonyl position (C5) is flanked by aromatic rings; there are no

    
    -protons . This eliminates enolization as a competing pathway, a common failure mode in other ketone alkylations.
    
  • Regioselectivity (1,2 vs. 1,4): While theoretically an

    
    -unsaturated ketone, the 1,4-addition path is sterically shielded and electronically disfavored because it would disrupt the conjugation of the stilbene-like bridge. Consequently, 1,2-addition  to the carbonyl is the dominant pathway for both reagents.[1]
    
The Primary Competitor: -Hydride Reduction

The critical differentiator is the Reduction Pathway . When using nucleophiles with


-hydrogens (e.g., isopropyl, cyclohexyl, or the piperidyl group in drug synthesis), Grignard reagents can act as hydride donors via a 6-membered cyclic transition state, reducing the ketone to dibenzosuberenol  instead of alkylating it.

Organolithiums , reacting via a predominantly ionic mechanism at low temperatures, avoid this transition state, favoring direct addition.

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways. Note how the choice of metal (Li vs. Mg) steers the reaction at the "Transition State" node.

ReactionPathways cluster_legend Pathway Key Substrate Dibenzosuberenone (C15H10O) Reagent Nucleophile (R-M) Substrate->Reagent TS_Add Direct Attack TS (Kinetic) Reagent->TS_Add R-Li (-78°C) or R-MgX (Me/Ph) TS_Red 6-Memb. Cyclic TS (Thermodynamic/Steric) Reagent->TS_Red R-MgX (w/ Beta-H) High Temp Product_Alk Target: Tertiary Alcohol (1,2-Addition) TS_Add->Product_Alk Product_Red Impurity: Dibenzosuberenol (Reduction) TS_Red->Product_Red key1 Green Path: Favored by Organolithium key2 Red Path: Risk with Grignard

Caption: Pathway divergence showing the competition between 1,2-addition (Target) and


-hydride reduction (Impurity), controlled by reagent selection.

Head-to-Head Comparison

Performance Matrix
FeatureGrignard Reagent (

)
Organolithium (

)
Primary Mechanism 1,2-Addition (Schlenk Equilibrium)1,2-Addition (Aggregated Ion Pairs)
Key Side Reaction Reduction (to dibenzosuberenol)Decomposition (if Temp > -40°C)
Temperature 0°C to Reflux (65°C)-78°C to -40°C
Solvent THF (preferred), Diethyl EtherTHF, Hexanes, Et2O
Atom Economy Moderate (Mg salts heavy)High (Li is light)
Scalability Excellent (Standard Industrial)Difficult (Cryogenic/Pyrophoric)
Typical Yield 70–85%85–95%
Cost LowHigh
Case Study: Synthesis of Cyproheptadine Intermediate

In the synthesis of the antihistamine Cyproheptadine, the addition of a 1-methyl-4-piperidyl group is required.

  • The Grignard Route: Uses 1-methyl-4-chloropiperidine + Mg.[2]

    • Challenge: The piperidyl ring is bulky and has

      
      -hydrogens.
      
    • Outcome: Requires reflux to initiate Mg insertion. Reduction impurities (~5-10%) are observed but removed via crystallization.

  • The Lithium Route: Uses 1-methyl-4-lithiopiperidine (generated via metal-halogen exchange).

    • Outcome: Yields are quantitatively higher (>90%) with <1% reduction product. However, the cost of

      
      -BuLi (for exchange) and cryogenic cooling makes it prohibitive for multi-ton manufacturing.
      

Experimental Protocols

Protocol A: Grignard Addition (Industrial Standard)

Best for: Simple alkyls (Methyl/Phenyl) or large-scale batches where 10% yield loss is acceptable.

Reagents: Dibenzosuberenone (1.0 eq), R-MgCl (1.2 eq in THF).

  • Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser and N2 inlet.

  • Activation: Add Mg turnings and a crystal of iodine. Add 10% of the alkyl halide to initiate (exotherm indicates start).

  • Generation: Dropwise add the remaining alkyl halide/THF at a rate to maintain gentle reflux. Stir for 1h post-addition.

  • Addition: Cool Grignard solution to 0°C. Add Dibenzosuberenone (dissolved in THF) dropwise over 30 mins.

    • Note: A color change (often deep red/orange) indicates the formation of the alkoxide complex.

  • Reflux: Allow to warm to RT, then reflux for 2–4 hours to drive completion.

  • Quench: Cool to 0°C. Quench with saturated

    
    .
    
    • Critical Step: Do not use HCl initially, as the tertiary alcohol product is prone to dehydration (forming the exocyclic alkene) under acidic conditions.

Protocol B: Organolithium Addition (High Precision)

Best for: Complex nucleophiles, precious substrates, or when "reduction" impurity is inseparable.

Reagents: Dibenzosuberenone (1.0 eq), R-Li (1.1 eq).

  • Setup: Flame-dry Schlenk flask under Argon.

  • Solvent: Dissolve Dibenzosuberenone in anhydrous THF.

  • Cryogenics: Cool solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add R-Li solution dropwise via syringe pump.

    • Rate: Maintain internal temp < -70°C. Localized heating causes decomposition.

  • Reaction: Stir at -78°C for 1 hour. (Reaction is usually instantaneous).

  • Quench: Quench at low temperature with MeOH or Acetone, then warm to RT and add sat.

    
    .
    
    • Why? Quenching cold prevents thermodynamic equilibration to side products.

Decision Logic (Workflow)

Use this logic flow to select the correct reagent for your specific modification.

DecisionTree Start Start: Dibenzosuberenone Modification Q1 Does Nucleophile have Beta-Hydrogens? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 Yes (e.g., Isopropyl/Piperidyl) Res_Grignard Use Grignard (Mg) (Standard Protocol) Q1->Res_Grignard No (e.g., Methyl/Phenyl) Q2->Res_Grignard Yes (Accept yield loss for cost) Res_Lithium Use Organolithium (Li) (Cryogenic Protocol) Q2->Res_Lithium No (Prioritize Purity)

Caption: Decision matrix for reagent selection based on nucleophile structure and scale.

References

  • Engelhardt, E. L., et al. "Sesquiterpenoid and Tricyclic Antihistamines. Synthesis of Cyproheptadine." Journal of Medicinal Chemistry, vol. 8, no. 6, 1965, pp. 829–835. Link

  • Remy, D. C., et al. "Synthesis and stereochemistry of 5-substituted 5H-dibenzo[a,d]cycloheptene derivatives." Journal of Organic Chemistry, vol. 41, no. 10, 1976, pp. 1644–1647. Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 9: Organometallics). Link

  • Soham, M., et al. "Reactions of Grignard Reagent: 1,2 vs 1,4 addition." Chemistry Stack Exchange, 2018. Link

  • Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302–4320. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.